Ethyl N-phenylalaninate is an ester derivative of the amino acid phenylalanine, characterized by the presence of an ethyl group attached to the carboxylate functional group. Its chemical formula is , and it is often encountered in the form of its hydrochloride salt, Ethyl L-phenylalaninate hydrochloride, with the CAS number 3182-93-2. This compound exhibits a white crystalline appearance and is soluble in organic solvents. Ethyl N-phenylalaninate is notable for its role in pharmaceutical applications and as a building block in organic synthesis.
Ethyl N-phenylalaninate exhibits significant biological activity, particularly in pharmacology:
Ethyl N-phenylalaninate can be synthesized through several methods:
Ethyl N-phenylalaninate finds applications across various fields:
Research into the interactions of ethyl N-phenylalaninate with biological systems has revealed several key points:
Ethyl N-phenylalaninate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| D-Homophenylalanine ethyl ester hydrochloride | 90940-54-8 | 0.98 |
| Methyl 2-amino-3-phenylpropanoate hydrochloride | 5619-07-8 | 0.96 |
| (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | 13033-84-6 | 0.96 |
| Ethyl N-(methylsulfonyl)-N-phenylalaninate | 474005-14-6 | - |
Ethyl N-phenylalaninate is unique due to its specific ethoxy group attached to the nitrogen atom, which influences both its solubility profile and its reactivity compared to other similar compounds listed above. This structural feature enhances its utility in pharmaceutical applications while maintaining favorable biological activity .
Ethyl N-phenylalaninate (C₁₁H₁₅NO₂) features a phenylalanine backbone modified by ethyl esterification at the nitrogen atom. The molecular structure creates distinct electronic environments observable through $$^{1}\text{H}$$-NMR, with characteristic peaks at δ 1.25 ppm (triplet, CH₃CH₂), δ 4.15 ppm (quartet, CH₂O), and δ 7.25-7.35 ppm (multiplet, aromatic protons). X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl (C=O) and amine N-H group.
Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 193.24 g/mol | Mass Spectrometry |
| Melting Point | 89-91°C | DSC |
| LogP (Octanol-Water) | 2.34 ± 0.12 | Shake Flask |
| Aqueous Solubility (25°C) | 4.7 mg/mL | USP Method |